2-Fluoro-5-(propan-2-yloxy)aniline hydrochloride
Description
Properties
IUPAC Name |
2-fluoro-5-propan-2-yloxyaniline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO.ClH/c1-6(2)12-7-3-4-8(10)9(11)5-7;/h3-6H,11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHMJUHLQMIGHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(propan-2-yloxy)aniline hydrochloride typically involves the reaction of 2-fluoroaniline with isopropyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of 2-Fluoro-5-(propan-2-yloxy)aniline hydrochloride may involve large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a consistent supply of the compound and allows for efficient scaling up of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(propan-2-yloxy)aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, alkoxide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines .
Scientific Research Applications
2-Fluoro-5-(propan-2-yloxy)aniline hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(propan-2-yloxy)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the propan-2-yloxy group play crucial roles in modulating the compound’s activity and binding affinity. These interactions can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Research Findings and Trends
- Positional Isomerism : Studies on fluoroaniline isomers (e.g., 5-nitro-2-fluoroaniline vs. 2-nitro-5-fluoroaniline) reveal that substituent position significantly affects dipole moments, hydrogen bonding, and crystal packing, impacting material properties .
Biological Activity
2-Fluoro-5-(propan-2-yloxy)aniline hydrochloride is an organic compound with the molecular formula C9H13ClFN. This compound has garnered attention in biological research due to its unique structural features, including a fluorine atom and an isopropyl group that enhance its interactions with biological targets. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
The compound is characterized by:
- Molecular Formula : C9H13ClFN
- Molecular Weight : 201.66 g/mol
- Hydrochloride Salt Form : Increases solubility and stability.
The biological activity of 2-Fluoro-5-(propan-2-yloxy)aniline hydrochloride is primarily attributed to its ability to interact with specific enzymes and receptors. The fluorine atom enhances hydrogen bonding capabilities, which can influence enzyme activity and protein interactions. The presence of the isopropyl group further contributes to its binding affinity and specificity, making it a candidate for enzyme inhibition studies and potential therapeutic applications.
Biological Activity
Research indicates that 2-Fluoro-5-(propan-2-yloxy)aniline hydrochloride exhibits significant biological activity, particularly as an enzyme inhibitor. The following table summarizes key findings from various studies:
| Study Reference | Biological Target | Activity Observed | IC50 Value |
|---|---|---|---|
| Enzymes | Inhibition | Nanomolar range | |
| Protein Interactions | Modulation | Not specified | |
| Various Enzymes | Binding Affinity | Not specified |
Case Studies
- Enzyme Inhibition : Studies have shown that 2-Fluoro-5-(propan-2-yloxy)aniline hydrochloride can inhibit specific enzymes, potentially leading to therapeutic effects in diseases where these enzymes are dysregulated. For instance, the presence of the fluorine atom may enhance the compound's binding affinity to target enzymes, influencing their activity.
- Cell Proliferation Studies : In vitro studies demonstrated that compounds similar to 2-Fluoro-5-(propan-2-yloxy)aniline hydrochloride exhibited potent inhibition of cancer cell proliferation, with IC50 values in the nanomolar range . This suggests a potential application in cancer therapy.
- Protein Modifications : The compound has been employed in studies focusing on enzyme interactions and modifications of proteins, indicating its versatility in biochemical research settings.
Applications
The diverse applications of 2-Fluoro-5-(propan-2-yloxy)aniline hydrochloride include:
Q & A
Q. What are the key steps in synthesizing 2-Fluoro-5-(propan-2-yloxy)aniline hydrochloride, and how can purity be ensured?
Answer: The synthesis typically involves:
Substitution Reaction : Reacting a fluorinated aniline precursor with isopropyl bromide or an equivalent alkylating agent under basic conditions to introduce the isopropoxy group.
Hydrochloride Formation : Treating the free base aniline derivative with hydrochloric acid (HCl) to form the hydrochloride salt, as described for analogous aniline hydrochlorides .
Purification : Trituration with water followed by vacuum drying to remove unreacted reagents and solvents .
Purity Assurance :
Q. How is the compound characterized using spectroscopic and analytical methods?
Answer:
- Mass Spectrometry (MS) : Exact mass determination (e.g., molecular ion [M+H]⁺ at m/z 217.10 for C₉H₁₂FNO·HCl) .
- NMR Spectroscopy :
- IR Spectroscopy : Stretching vibrations for N–H (3200–3400 cm⁻¹) and C–O (1200–1250 cm⁻¹) .
Advanced Research Questions
Q. How does the isopropoxy group influence regioselectivity in electrophilic aromatic substitution (EAS)?
Answer:
- The isopropoxy group (-OCH(CH₃)₂) is electron-donating via resonance, activating the aromatic ring at ortho and para positions. However, steric hindrance from the bulky isopropyl group may suppress ortho substitution, favoring para reactivity.
- Experimental Design : Compare nitration or halogenation outcomes with analogous compounds (e.g., 4-Bromo-2-fluoro-5-propoxyaniline ). Use LC-MS to track regioselectivity .
Q. What challenges arise in resolving enantiomeric impurities if the compound contains chiral centers?
Answer:
- Chiral Purity : If the isopropoxy group introduces a chiral center (e.g., asymmetric synthesis), enantiomeric resolution is critical.
- Methodology :
- Chiral HPLC : Use a cellulose-based column (e.g., Chiralpak® IC) with a hexane/isopropanol mobile phase.
- Circular Dichroism (CD) : Confirm enantiomer-specific optical activity .
- Note : highlights chiral analogs requiring such methods.
Q. How can stability issues under varying pH and temperature conditions be systematically studied?
Answer:
- Stability Protocols :
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (e.g., analogs degrade above 200°C ).
- pH Stability : Dissolve the compound in buffered solutions (pH 2–12) and monitor degradation via UV-Vis spectroscopy (λ = 270 nm for aromatic amines) .
- Storage Recommendations : Store at -20°C in anhydrous DMSO or ethanol to prevent hydrolysis .
Q. How to address contradictions in spectral data due to polymorphic forms or solvates?
Answer:
Q. What methodologies optimize yield in large-scale synthesis while minimizing byproducts?
Answer:
- Process Optimization :
- Byproduct Analysis : Monitor intermediates via TLC (silica gel, ethyl acetate/hexane) and isolate via column chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
